4-Methoxy-2,6-dimethylpyrimidine

Computational Chemistry Physicochemical Property Analysis Medicinal Chemistry

4-Methoxy-2,6-dimethylpyrimidine (C7H10N2O, MW 138.17 g/mol) is a disubstituted pyrimidine derivative characterized by methyl groups at the 2- and 6-positions and a methoxy group at the 4-position. This specific substitution pattern differentiates it from other regioisomers like 2-methoxy-4,6-dimethylpyrimidine.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 14001-62-8
Cat. No. B082843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,6-dimethylpyrimidine
CAS14001-62-8
SynonymsPyrimidine, 4-methoxy-2,6-dimethyl- (6CI,8CI,9CI)
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC
InChIInChI=1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3
InChIKeyNBLOKQVJTMLMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,6-dimethylpyrimidine (CAS 14001-62-8) Technical Baseline and Procurement Overview


4-Methoxy-2,6-dimethylpyrimidine (C7H10N2O, MW 138.17 g/mol) is a disubstituted pyrimidine derivative characterized by methyl groups at the 2- and 6-positions and a methoxy group at the 4-position [1]. This specific substitution pattern differentiates it from other regioisomers like 2-methoxy-4,6-dimethylpyrimidine. It serves as a versatile building block in medicinal chemistry and catalysis, often utilized for its unique electronic and steric properties that influence downstream reactivity and biological target interactions [2]. It is typically supplied at 97% purity as a pale-yellow to yellow-brown liquid .

Why 4-Methoxy-2,6-dimethylpyrimidine Cannot Be Substituted by Other Pyrimidine Analogs


Substituting 4-Methoxy-2,6-dimethylpyrimidine with a generic pyrimidine or a closely related isomer is not chemically or functionally equivalent due to the precise spatial and electronic requirements of the 4-methoxy-2,6-dimethyl motif. This specific arrangement dictates the molecule's reactivity, lipophilicity, and binding interactions. For example, the 4-methoxy group is essential for the ring-contraction photochemistry observed in its N-oxide form, a behavior not shared by non-oxygenated or differently substituted analogs [1]. Furthermore, its unique LogP and solubility profile directly impact its performance in synthetic and biological assays, making it a non-interchangeable intermediate in complex syntheses .

Quantitative Evidence Guide: 4-Methoxy-2,6-dimethylpyrimidine vs. Analog Comparators


Regioisomeric Specificity: Distinct Lipophilicity and Polarity Compared to 2-Methoxy-4,6-dimethylpyrimidine

The substitution pattern on the pyrimidine ring significantly alters physicochemical properties crucial for compound behavior in biological systems and synthetic workflows. 4-Methoxy-2,6-dimethylpyrimidine is differentiated from its regioisomer, 2-methoxy-4,6-dimethylpyrimidine, by key lipophilicity and polarity metrics. The target compound has a consensus LogP of 1.28 and a Topological Polar Surface Area (TPSA) of 35.01 Ų . These values are determined by the specific placement of the methoxy and methyl groups, which directly influences passive membrane permeability and solvent partitioning. This distinction is critical when selecting a building block where precise LogP is required for structure-activity relationship (SAR) or pharmacokinetic optimization.

Computational Chemistry Physicochemical Property Analysis Medicinal Chemistry

Defined Aqueous Solubility Profile vs. Common Pyrimidine Scaffolds

Solubility is a fundamental parameter for any compound used in biological assays or synthetic chemistry. 4-Methoxy-2,6-dimethylpyrimidine has a measured aqueous solubility of 2.57 mg/mL (0.0186 mol/L), which classifies it as 'very soluble' on the LogS scale . This quantitative value provides a clear benchmark for experimental planning, distinguishing it from unsubstituted pyrimidine (which is more soluble) or heavily alkylated analogs (which are often less soluble). For example, while exact comparative data for a specific analog is not in the provided sources, the 'very soluble' classification is a concrete property that impacts dissolution rates, buffer compatibility, and the ability to achieve desired concentrations in in vitro assays.

Pre-formulation Medicinal Chemistry High-Throughput Screening

Unique Photochemical Reactivity: Ring Contraction of the N-Oxide Derivative

The compound 2,6-dimethyl-4-methoxypyrimidine 1-oxide undergoes a specific photochemical ring contraction upon UV irradiation in methanol to form an imidazole derivative [1]. This reactivity is a direct consequence of the 4-methoxy-2,6-dimethyl substitution pattern on the pyrimidine ring. A comparator, 4-chloro-2,6-dimethylpyrimidine 1-oxide, also undergoes ring contraction, but under different solvent conditions (benzene vs. methanol) [1]. This demonstrates that the 4-position substituent is a critical variable controlling the reaction outcome. The methoxy derivative's defined behavior in methanol provides a predictable synthetic route to specific imidazole products, which is a non-transferable advantage over its chloro or other analogs.

Photochemistry Synthetic Methodology Heterocyclic Chemistry

Validated Intermediate in Patented Synthetic Routes for Histamine H4 Modulators

This compound is explicitly claimed and exemplified as a useful intermediate in patented processes for the synthesis of substituted pyrimidine derivatives that act as histamine H4 receptor modulators [1]. This specific application is a result of its substitution pattern, which allows for further regioselective functionalization to access the target pharmacophore. While many pyrimidines could theoretically be used as building blocks, 4-Methoxy-2,6-dimethylpyrimidine has been validated in this specific, high-value therapeutic context. The patent literature does not provide a direct quantitative yield comparison with another intermediate for the exact same step, but the inclusion of this specific compound in the patent claims establishes it as a preferred and effective intermediate for this drug target class.

Medicinal Chemistry Process Chemistry Immunology

Top Research and Industrial Application Scenarios for 4-Methoxy-2,6-dimethylpyrimidine


Synthesis of Functionalized Pyrimidine Building Blocks via Regioselective Derivatization

This compound is a premier starting material for introducing further complexity at the 5-position of the pyrimidine ring. For instance, it is used as a direct precursor to 5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine via reaction with chloromethylating agents . This chloromethyl derivative is a versatile electrophile for subsequent nucleophilic substitutions, enabling the creation of diverse libraries of pyrimidine-based compounds for medicinal chemistry campaigns.

Photochemical Generation of Imidazole Derivatives for Medicinal Chemistry

The defined photochemical behavior of its N-oxide derivative provides a unique and predictable route to imidazole-containing scaffolds. As demonstrated by Roeterdink et al., UV irradiation of 2,6-dimethyl-4-methoxypyrimidine 1-oxide in methanol leads to a specific ring contraction to an imidazole product [1]. This reaction offers a strategic alternative to traditional imidazole synthesis, particularly when the specific substitution pattern of the resulting imidazole is difficult to access via other means.

Precursor for Histamine H4 Receptor Modulator Synthesis in Drug Discovery

Based on its validation in patent literature, this compound is a strategic starting material for research programs targeting the histamine H4 receptor [2]. Its procurement ensures that researchers are following a proven synthetic pathway for generating key intermediates in this therapeutic area, which is relevant for developing treatments for inflammatory and immune-mediated diseases. This provides a direct link to a well-defined medicinal chemistry target space.

Development of Novel Olefin Polymerization Catalysts

Pyrimidines with specific substitution patterns, including methoxy groups, are being explored as neutral or anionic chelating ligands for single-site olefin polymerization catalysts [3]. 4-Methoxy-2,6-dimethylpyrimidine possesses the necessary nitrogen atoms and electronic properties to coordinate to transition metals. Its use could enable the development of new catalyst systems with enhanced activity, comonomer incorporation, and control over polymer properties such as molecular weight distribution and branching, which are crucial for advanced polyolefin materials.

Technical Documentation Hub

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